molecular formula C9H20O2 B3058648 1,5-Diethoxypentane CAS No. 90724-89-3

1,5-Diethoxypentane

Cat. No.: B3058648
CAS No.: 90724-89-3
M. Wt: 160.25 g/mol
InChI Key: NSLVQPIAOXUOQD-UHFFFAOYSA-N
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Description

1,5-Diethoxypentane: is an organic compound with the molecular formula C9H20O2 . It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of two ethoxy groups attached to a pentane backbone, making it a versatile intermediate in organic synthesis.

Scientific Research Applications

1,5-Diethoxypentane has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of metabolic pathways and enzyme reactions involving ether compounds.

    Medicine: this compound derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used as a solvent and reagent in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,5-Diethoxypentane is not well-studied. As a chemical compound, its effects would depend on the context in which it is used .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,5-Diethoxypentane can be synthesized through the reaction of 1,5-dibromopentane with sodium ethoxide in ethanol. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atoms are replaced by ethoxy groups. The reaction conditions typically involve refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, this compound can be produced using a continuous flow reactor to optimize the reaction conditions and increase yield. The use of catalysts and optimized temperature and pressure conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1,5-Diethoxypentane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form using oxidizing agents such as or .

    Reduction: Reduction of this compound can yield using reducing agents like .

    Substitution: The ethoxy groups can be substituted with other functional groups using appropriate reagents. For example, reaction with can replace the ethoxy groups with bromine atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Hydrogen bromide in acetic acid.

Major Products Formed:

    Oxidation: 1,5-pentanedial.

    Reduction: 1,5-pentanediol.

    Substitution: 1,5-dibromopentane.

Comparison with Similar Compounds

    1,1-Diethoxypentane: Similar in structure but with both ethoxy groups attached to the same carbon atom.

    1,5-Dimethoxypentane: Similar backbone but with methoxy groups instead of ethoxy groups.

    1,5-Dibromopentane: Similar backbone but with bromine atoms instead of ethoxy groups.

Uniqueness of 1,5-Diethoxypentane: this compound is unique due to the presence of ethoxy groups at both ends of the pentane chain, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and industrial applications.

Properties

IUPAC Name

1,5-diethoxypentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O2/c1-3-10-8-6-5-7-9-11-4-2/h3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLVQPIAOXUOQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCCCOCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70625481
Record name 1,5-Diethoxypentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90724-89-3
Record name 1,5-Diethoxypentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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